

Synthesis of Optically Active Apoverbenone from Nopinone

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Compound Focus: (+)-Apoverbenone

CAS No.: 35408-03-8

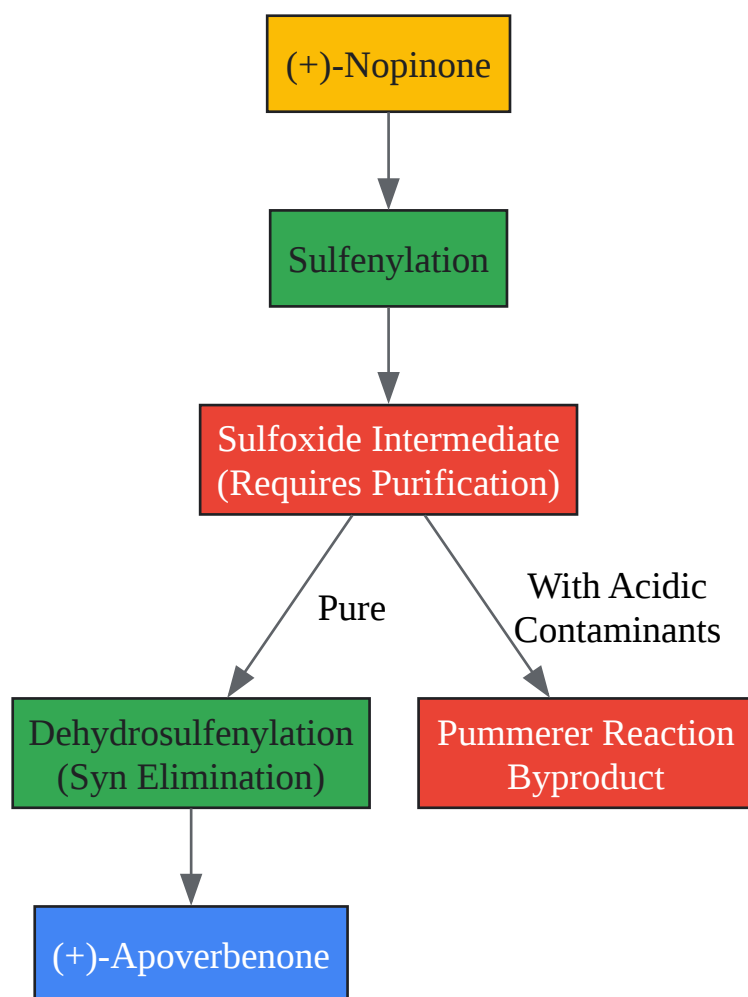
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This method utilizes a **sulfenylation-dehydrosulfenylation** approach to construct the enone function of Apoverbenone. The key steps and experimental data are summarized below. [1]

| Aspect | Details |
|----------------------------|--|
| Primary Starting Material | Optically active (+)-Nopinone (readily available from (-)- β -pinene) [1] |
| Key Synthetic Strategy | Sulfenylation-dehydrosulfenylation method [1] |
| Key Step | Syn elimination of phenylsulfenic acid from a purified sulfoxide intermediate [1] |
| Critical Experimental Note | The sulfoxide precursor must be purified before elimination. Acidic contaminants will promote a competing Pummerer reaction, leading to a byproduct (3-(phenylthio)verbenone) instead of the desired Apoverbenone. [1] |
| Overall Yield | Synthetically satisfactory (specific yield not quantified in the available excerpt) [1] |

The following diagram illustrates the logical relationship and workflow of this synthetic pathway.



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Related Synthetic Context

- **Versatility of the Method:** The same sulfenylation-dehydrosulfenylation methodology used for **(+)-Apoverbenone** can also be applied to synthesize its enantiomer ((-)-Apoverbenone) and **Verbenone**, starting from (-)-Nopinone. [1]
- **Chiral Pool Strategy:** This synthesis is an example of a **chiral pool approach**, where a readily available, enantiopure natural product ((-)- β -pinene) is used as a starting material. This avoids the need for complex asymmetric transformations to create chiral centers. [2]

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References

1. Preparation of Optically Active Apoverbenone and Verbenone from... [pubmed.ncbi.nlm.nih.gov]
2. Synthetic pathways to tetrahydrocannabinol (THC): an overview... [pubs.rsc.org]

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